REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][C:4]([c:5]1[c:6]([S:11][C:12]([F:13])([F:14])[F:15])[cH:7][cH:8][cH:9][cH:10]1)=[O:16].[CH3:20][CH2:21][OH:22].[ClH:19].[Na+:18].[OH-:17]>>[O:3]=[C:4]([c:5]1[c:6]([S:11][C:12]([F:13])([F:14])[F:15])[cH:7][cH:8][cH:9][cH:10]1)[OH:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1ccccc1SC(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=C(O)c1ccccc1SC(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |